4-Fluoro-3-methylphenethyl alcohol 4-Fluoro-3-methylphenethyl alcohol
Brand Name: Vulcanchem
CAS No.: 840522-24-9
VCID: VC3909946
InChI: InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
SMILES: CC1=C(C=CC(=C1)CCO)F
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol

4-Fluoro-3-methylphenethyl alcohol

CAS No.: 840522-24-9

Cat. No.: VC3909946

Molecular Formula: C9H11FO

Molecular Weight: 154.18 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methylphenethyl alcohol - 840522-24-9

Specification

CAS No. 840522-24-9
Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
IUPAC Name 2-(4-fluoro-3-methylphenyl)ethanol
Standard InChI InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Standard InChI Key DTGNXUQTILKTGS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CCO)F
Canonical SMILES CC1=C(C=CC(=C1)CCO)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

4-Fluoro-3-methylphenethyl alcohol belongs to the aryl alkyl alcohol family, featuring a benzene ring with fluorine (-F) and methyl (-CH₃) substituents at the 4- and 3-positions, respectively, and a hydroxyl (-OH) group attached to a two-carbon ethyl chain. The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the compound’s polarity and reactivity compared to non-fluorinated analogs .

Physical Properties

While experimental data for 4-fluoro-3-methylphenethyl alcohol are sparse, inferences can be drawn from structurally similar compounds:

Property3-Methylphenethyl Alcohol 4-Fluoro-3-methylphenethyl Alcohol (Inferred)
Molecular FormulaC₉H₁₂OC₉H₁₁FO
Molecular Weight (g/mol)136.19154.18
Boiling Point (°C)242–243~250–260 (estimated)
Density (g/cm³)1.0021.10–1.15 (estimated)
Refractive Index (n²⁰/D)1.5291.535–1.545 (estimated)
Flash Point (°C)109~110–115 (estimated)

Synthetic Pathways and Optimization

Reduction of Carboxylic Acid Precursors

A common route to phenethyl alcohols involves reducing corresponding benzoic acids. For example, 4-fluoro-3-methylbenzoic acid (CAS 403-15-6) can be reduced using borane-tetrahydrofuran (BH₃·THF) at 0°C, yielding the primary alcohol . Applied to 4-fluoro-3-methylphenethyl alcohol, this method would require:

  • Esterification: Conversion of 4-fluoro-3-methylbenzoic acid to its ethyl ester.

  • Grignard Reaction: Reaction with ethylene oxide to extend the carbon chain.

  • Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) to reduce the ester to the alcohol .

Alternative Alkaline Cyclization

Recent patents describe “one-pot” syntheses for fluorinated benzisoxazoles using hydroxylamine hydrochloride and inorganic bases (e.g., NaOH) in alcohol solvents . Adapting this method, 4-fluoro-3-methylphenethyl alcohol could be synthesized via:

  • Oximation: Reacting 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine hydrochloride.

  • Cyclization: Base-mediated intramolecular cyclization at 40–45°C.

  • Acidification: Dropwise addition of HCl to precipitate the product .

This approach avoids volatile amines like triethylamine, aligning with green chemistry principles .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Fluorinated phenethyl alcohols are pivotal in API synthesis. For instance:

  • EW-7197 Analogs: 4-Fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5) is a key reagent in synthesizing TGF-β inhibitors for cancer immunotherapy . The methyl and fluorine substituents in 4-fluoro-3-methylphenethyl alcohol could enhance metabolic stability in similar drug candidates .

  • Bicyclic Heterocycles: Benzylic bromination of the methyl group enables cross-coupling reactions to form nitrogen-containing heterocycles, common in antipsychotic medications .

Fragrance and Cosmetic Ingredients

Non-fluorinated analogs like 3-methylphenethyl alcohol are used in fragrances due to their floral odor . Fluorination may alter volatility and scent profile, making it suitable for long-lasting perfumes or UV-stable cosmetic formulations .

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